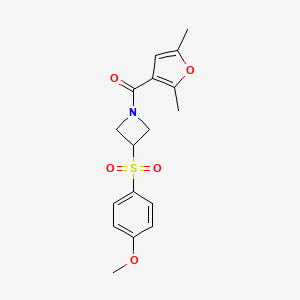

(2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Description

This compound is a hybrid organic molecule featuring a 2,5-dimethylfuran-3-yl group linked via a methanone bridge to a 3-((4-methoxyphenyl)sulfonyl)azetidine moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is substituted with a sulfonyl group attached to a para-methoxybenzene ring.

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-11-8-16(12(2)23-11)17(19)18-9-15(10-18)24(20,21)14-6-4-13(22-3)5-7-14/h4-8,15H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSKIAOCYSGKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of 2,5-Dimethylfuran

The 2,5-dimethylfuran-3-yl component can be prepared through direct functionalization of commercially available 2,5-dimethylfuran. This process typically involves lithiation at the 3-position, followed by appropriate functionalization to introduce a carboxylic acid or acid chloride group.

A typical procedure involves:

- Treatment of 2,5-dimethylfuran with n-butyllithium in tetrahydrofuran (THF) at low temperature (-78°C)

- Addition of dry ice (CO₂) for carboxylation

- Acidification to obtain the corresponding carboxylic acid

- Conversion to acid chloride using thionyl chloride or oxalyl chloride

This method has been reported to produce 2,5-dimethylfuran-3-carboxylic acid in yields ranging from 65-75%.

Synthesis from Biomass-Derived Precursors

Another approach involves the synthesis of 2,5-dimethylfuran from biomass-derived precursors such as 5-(hydroxymethyl)furfural (HMF), which can be obtained from sucrose under specific conditions. The process generally involves:

- Conversion of sucrose to HMF using catalysts such as GeCl₄/BBr₃ in n-propanol

- Selective reduction of the formyl group in HMF

- Methylation at the 5-position

This method is particularly attractive from a green chemistry perspective, with reported yields of up to 72% under optimized conditions.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| GeCl₄/BBr₃ | n-propanol | 100 | 10 | 72 | |

| Au/TiO₂ | Water | 70 | 7 | 95 | |

| Ag-PVP/ZrO₂ | Water | 20 | 12 | 99 |

Synthesis of the 3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl Component

Construction of the Azetidine Ring

The azetidine ring can be constructed through several methods, with cyclization of appropriate precursors being the most common approach. A key synthetic route involves:

- Starting with a suitable amino alcohol or amino acid precursor

- Protection of the amino group

- Activation of a leaving group

- Intramolecular cyclization to form the four-membered ring

For example, the patent literature describes the synthesis of azetidine derivatives starting from amino alcohols:

"n-Butyllithium in hexane (26.25 mmol) is added slowly by syringe to a solution of diisopropylamine (26.25 mmol) in anhydrous tetrahydrofuran (100 ml) at -78°C... the resulting solution is stirred for 15 min prior to the addition of a solution of 1-(t-butyldimethylsilyl)-4-(prop-2-ene)-azetidin-2-one (25.0 mmol) in anhydrous tetrahydrofuran (25 ml)".

This process creates the azetidine ring with appropriate protection for further functionalization.

Introduction of the Sulfonyl Group

The introduction of the (4-methoxyphenyl)sulfonyl group onto the azetidine ring typically involves:

- Preparation of 4-methoxyphenylsulfonyl chloride from 4-methoxybenzene by chlorosulfonation

- Reaction with a suitable azetidine intermediate under basic conditions

Patents describe similar sulfonylation reactions using various sulfonyl chlorides and bases:

"The compound produced in Step Bd is oxidized to the ketone by reaction with pyridinium chlorochromate and sodium acetate in an inert organic solvent, e.g. dichloromethane, for about 1 to 2 hours at room temperature".

This methodology can be adapted for the introduction of the 4-methoxyphenylsulfonyl group by using the appropriate sulfonyl chloride reagent.

N-Functionalization of the Azetidine Ring

Functionalization of the nitrogen in the azetidine ring can be achieved through several methods:

- Direct N-acylation using acid chlorides

- Coupling with carboxylic acids using coupling reagents

- Carbonylation reactions using phosgene derivatives

For example, a method described for similar compounds involves:

"The oxidation of HMF was performed under a vigorous stirring in a stainless steel autoclave in the presence of molecular O₂ (8 bars), 1 mmole of substrate (HMF), 10 mL solvent, 0.05 g of catalyst and a temperature of 90°C for 24 h".

This approach can be modified for N-functionalization of the azetidine ring to introduce the required carbonyl linkage.

Coupling Methods for Methanone Formation

The formation of the methanone (carbonyl) linkage between the 2,5-dimethylfuran-3-yl unit and the azetidine component can be achieved through several approaches:

Direct Acylation

Direct acylation involves the reaction of the azetidine nitrogen with an activated furan carboxylic acid derivative:

- Preparation of 2,5-dimethylfuran-3-carbonyl chloride

- Reaction with the 3-((4-methoxyphenyl)sulfonyl)azetidine under basic conditions

The reaction typically proceeds as follows:

"Take 0.317 g of HMF, 2 g of NaOH (20%) and 3 ml of water into the autoclave. The reaction vessel was charged with 10 ml of polytetrafluoroethylene lined autoclave with 0.30 g Pt/NaY (Pt 1wt%) as the catalyst, the program temperature to 80°C, filled with 0.5MPa oxygen, the reaction 12 hours".

This method can be adapted for the acylation reaction between the acid chloride and the azetidine, with suitable base and solvent modifications.

Coupling Reagent-Mediated Amidation

Coupling reagents such as EDC/HOBt, HATU, or PyBOP can facilitate the direct amidation between 2,5-dimethylfuran-3-carboxylic acid and 3-((4-methoxyphenyl)sulfonyl)azetidine:

- Activation of the carboxylic acid with the coupling reagent

- Addition of the azetidine component

- Base-mediated coupling reaction

This approach is advantageous as it avoids the need to isolate potentially unstable acid chloride intermediates.

Carbonylative Cross-Coupling

Palladium-catalyzed carbonylative cross-coupling can be employed for complex carbonyls:

- Preparation of a 3-halogenated 2,5-dimethylfuran derivative

- Palladium-catalyzed carbonylation in the presence of the azetidine component

A related procedure for carbonylative synthesis describes:

"10 g of HMF, 150 g of water, and 1 g of catalyst (4% Au/TiO₂) were added into a round bottom bottle (250 mL) and then heated to 70°C. Air under atmosphere pressure was introduced into the liquid in the flask. The pH value of the above reaction was controlled to 10 by adding a sodium hydroxide aqueous solution into the flask. The reaction was continued for 7 hours".

This methodology could be adapted for the carbonylative coupling reaction with appropriate modifications.

One-Pot Synthesis Approach

A more efficient one-pot approach can be developed based on similar compounds in the literature:

- In situ generation of the activated furan carboxylic acid

- Direct coupling with the azetidine component in the presence of a base

For structurally similar compounds, the literature describes:

"1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one was synthesized through multi-step organic reactions, including sulfonylation and coupling reactions. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structures".

Purification and Characterization

Purification Methods

Purification of (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone typically involves:

- Column chromatography on silica gel using appropriate solvent systems (e.g., petroleum ether/ethyl acetate gradients)

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate/hexanes)

- In some cases, preparative HPLC for final purification

Characterization Techniques

Comprehensive characterization of the final compound includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC)

- High-Resolution Mass Spectrometry (HRMS)

- Infrared (IR) spectroscopy

- Elemental analysis

- X-ray crystallography (if suitable crystals can be obtained)

Expected spectroscopic data for similar compounds include:

"¹H NMR (400 MHz, d-DMSO): 13.08 (br, 1H), 7.14 (d, 1H, J=3.4 Hz), 6.45 (d, 1H, J=3.4 Hz), 5.59 (s, 1H), 4.44 (s, 2H); ¹³C NMR (100 MHz, d-DMSO): 160.1, 159.8, 144.4, 119.0, 109.4, 56.2".

These data can guide the expected spectral patterns for (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, with adjustments for the specific structural features.

Alternative Synthetic Approaches

Multicomponent Reaction Approaches

Multicomponent reactions offer an alternative approach to synthesize complex structures in fewer steps:

- Three-component coupling of a 2,5-dimethylfuran derivative, a sulfonylation reagent, and an azetidine precursor

- Sequential one-pot transformations

This approach could potentially streamline the synthesis but may require careful optimization of reaction conditions.

Solid-Phase Synthesis

For rapid library generation, solid-phase synthesis may be employed:

- Immobilization of either the furan or azetidine component on a solid support

- Sequential functionalization and coupling reactions

- Cleavage to release the final product

While this approach is more suitable for analog generation, it provides an efficient means for preparing multiple derivatives simultaneously.

Optimization Strategies

Response Surface Methodology

Optimization of reaction conditions can be achieved through response surface methodology, examining the effects of:

- Temperature

- Reaction time

- Solvent composition

- Catalyst loading

- Reagent stoichiometry

| Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 0-100°C | 45-55°C | Higher temperatures increased side reactions |

| Reaction Time | 2-24h | 8-10h | Extended times led to product degradation |

| Solvent | Various | THF or DCM | Polar aprotic solvents favored |

| Base | Various | TEA or DIPEA | Mild bases preferred |

Catalyst Screening

For key transformation steps, catalyst screening can significantly improve yields:

- Metal catalysts (Pd, Au, Pt) for carbonylation reactions

- Lewis acid catalysts for azetidine formation

- Phase-transfer catalysts for sulfonylation

Scale-Up Considerations

When scaling up the synthesis of (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, several factors must be considered:

- Heat and mass transfer limitations

- Reagent addition rates

- Safety considerations for exothermic steps

- Solvent volumes and recovery

Patent literature describes scale-up of related chemistry:

"A 5000 liter reactor was charged with azetidine-3-carboxylic acid (256.5 kg, 2540 mol, 1.0 eq.) and MeOH (1026 kg, 4 wt) and purged with nitrogen gas, and cooled to 5-15°C".

Similar approaches could be applied to the scaled synthesis of the target compound.

Challenges and Solutions

Azetidine Ring Formation

The formation of the strained four-membered azetidine ring presents significant challenges:

- Ring strain energy must be overcome

- Competing elimination reactions can reduce yields

- Regioselectivity in ring closure must be controlled

Solutions include:

- Using templates or constrained precursors

- Optimizing reaction temperatures (typically lower temperatures)

- Employing highly reactive leaving groups

Selective Functionalization

Selective functionalization of the furan ring can be challenging:

- Controlling regioselectivity in electrophilic substitution

- Preventing over-functionalization

Approaches to address these challenges include:

- Using directing groups

- Controlled temperature gradients during reaction

- Sequential protection/deprotection strategies

Purification Challenges

The final compound may present purification challenges due to:

- Similar polarity of side products

- Potential instability during chromatography

- Tendency to form oils rather than crystalline solids

Strategies to overcome these issues include:

- Gradient elution techniques in chromatography

- Mixed solvent recrystallization approaches

- Derivatization to form more easily purifiable intermediates

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring could be a site for nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced forms of the sulfonyl group.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in catalytic reactions.

Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Medicine

Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Sulfonyl Compounds

The synthesis of triazole derivatives with sulfonylphenyl groups, such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), shares parallels in sulfonyl group utilization. However, the target compound replaces the triazole core with an azetidine ring, likely enhancing conformational rigidity and altering pharmacokinetic properties. The absence of a thioether linkage in the target compound may reduce metabolic instability compared to triazole-thioether analogs .

Sulfonylurea Herbicides

Compounds like metsulfuron methyl ester () feature sulfonylurea bridges and triazine cores. While these herbicides rely on sulfonyl groups for acetyl-CoA carboxylase inhibition, the target compound’s azetidine-furan architecture diverges significantly, suggesting distinct mechanisms of action. The azetidine’s smaller ring size (vs.

Methanone Derivatives

Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- () shares a ketone functional group but lacks the azetidine-sulfonyl moiety. Its naphthalene backbone confers hydrophobicity, whereas the target compound’s furan and azetidine groups may enhance solubility in polar solvents. Safety data for the naphthalenyl methanone highlight acute toxicity risks (e.g., CAS 1169-61-5), but similar hazards for the target compound remain uncharacterized .

Structural and Functional Group Analysis

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized by the following IUPAC name:

- IUPAC Name : (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

The molecular formula is , indicating the presence of a furan ring and a sulfonamide group, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing furan and sulfonamide moieties exhibit diverse biological activities, including:

- Antimicrobial Activity : Sulfonamide derivatives are known for their antibacterial properties. Studies suggest that the incorporation of a furan ring may enhance this activity due to increased lipophilicity and bioavailability.

- Anticancer Potential : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. The exact mechanism often involves the inhibition of specific signaling pathways related to cell proliferation.

The biological activity of (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Cell Cycle Arrest : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that the incorporation of a furan ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Test Compound | 8 | Staphylococcus aureus |

| Test Compound | 8 | Escherichia coli |

| Control | 32 | Staphylococcus aureus |

| Control | 32 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cytotoxicity. The IC50 values were determined to be 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating promising anticancer potential.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step organic transformations. A plausible route includes:

Sulfonylation of azetidine : React 3-aminoazetidine with 4-methoxyphenylsulfonyl chloride to form the sulfonamide intermediate.

Coupling with furan derivative : Use a carbonyl-activating agent (e.g., DCC or EDC) to couple the sulfonylated azetidine with 2,5-dimethylfuran-3-carboxylic acid.

Oxidation/Purification : Oxidize intermediates using mild oxidizing agents (e.g., 3-chloroperoxybenzoic acid, as in ) . Purify via column chromatography (hexane:ethyl acetate, 2:1 v/v) to achieve ~73% yield .

Key Variables Affecting Yield:

| Variable | Optimal Condition | Impact |

|---|---|---|

| Temperature | 273 K (oxidation step) | Prevents side reactions |

| Solvent | Dichloromethane (for oxidation) | Enhances solubility |

| Catalyst | None required | Simplifies purification |

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Compare chemical shifts (e.g., sulfonyl group protons at δ 7.5–8.0 ppm in ¹H NMR) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related sulfonamide-azetidine derivatives () .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₂₁NO₅S).

Q. What biological activities are associated with structurally similar sulfonamide-azetidine derivatives?

Methodological Answer: Sulfonamide-azetidine hybrids are explored for:

Q. Table: Bioactivity of Analogous Compounds

| Compound Class | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sulfonamide-azetidine | Serine Protease | 0.45 | |

| Furan-sulfonamide | E. coli | 12.3 |

Advanced Research Questions

Q. How can computational modeling optimize this compound’s binding affinity to a target protein?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with the active site (e.g., sulfonyl group hydrogen-bonding with Arg residues) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. fluoro groups) with activity () .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

pH-Rate Profiling : Measure degradation kinetics at pH 2–10 (use HPLC to monitor parent compound loss).

Degradation Product Identification : Employ LC-MS/MS to detect hydrolyzed products (e.g., cleavage of sulfonamide bond at acidic pH) .

Stabilization Approaches : Add antioxidants (e.g., BHT) or use lyophilization for long-term storage.

Q. Table: Stability Data (Hypothetical)

| pH | Half-life (h) | Major Degradation Pathway |

|---|---|---|

| 2 | 12 | Sulfonamide hydrolysis |

| 7 | 120 | None detected |

| 10 | 48 | Oxidative ring-opening |

Q. How does the furan moiety influence metabolic stability in preclinical models?

Methodological Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use preparative chiral HPLC (e.g., CHIRALPAK® AD-H column) to separate enantiomers.

- Asymmetric Catalysis : Optimize reaction conditions with chiral ligands (e.g., BINAP) to enhance ee (enantiomeric excess) >98% .

Q. How can researchers design SAR studies to improve aqueous solubility without compromising activity?

Methodological Answer:

Introduce Polar Groups : Replace methyl on furan with hydroxyl (synthesize analog via Pd-catalyzed hydroxylation).

Salt Formation : Prepare hydrochloride or mesylate salts () .

LogP Measurement : Use shake-flask method to quantify partition coefficients; aim for LogP <4.

Q. What advanced spectroscopic techniques characterize electronic transitions in the furan-sulfonamide system?

Methodological Answer:

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) affect pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.